2,4-Pentanedione, monooxime (8CI,9CI)
CAS No.: 14401-90-2
Cat. No.: VC0075873
Molecular Formula: C5H9NO2
Molecular Weight: 115.132
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14401-90-2 |
|---|---|
| Molecular Formula | C5H9NO2 |
| Molecular Weight | 115.132 |
| IUPAC Name | 4-hydroxyiminopentan-2-one |
| Standard InChI | InChI=1S/C5H9NO2/c1-4(6-8)3-5(2)7/h8H,3H2,1-2H3 |
| Standard InChI Key | LLCDXFIRMNFERF-UHFFFAOYSA-N |
| SMILES | CC(=NO)CC(=O)C |
Introduction
| Parameter | Information |
|---|---|
| IUPAC Name | 4-(Hydroxyimino)pentan-2-one |
| Common Names | 2,4-Pentanedione, monooxime; Acetylacetone monooxime |
| CAS Registry Number | 14401-90-2 |
| Molecular Formula | C₅H₉NO₂ |
| Molecular Weight | 115.132 g/mol |
| InChI | InChI=1S/C5H9NO2/c1-4(6-8)3-5(2)7/h8H,3H2,1-2H3 |
| SMILES | CC(=NO)CC(=O)C |
Structural Characteristics
2,4-Pentanedione, monooxime features a distinctive molecular structure with an oxime group (-C=N-OH) at one end and a ketone group at the other, connected by a methylene bridge. This arrangement contributes to its chemical versatility and reactivity. The compound can exist as E/Z isomers due to the geometric isomerism around the C=N double bond of the oxime group.
Physical and Chemical Properties
Physicochemical Properties
The compound exists as a crystalline solid at room temperature and exhibits moderate solubility in common organic solvents. Its oxime-ketone structure gives it distinct reactivity patterns compared to its parent diketone or the corresponding dioxime derivative.
Spectroscopic Properties
Spectroscopic analysis provides crucial information about the structural features of 2,4-Pentanedione, monooxime. Based on research findings, the following spectroscopic characteristics have been documented:
Infrared (IR) Spectroscopy
IR spectroscopy reveals characteristic absorption bands for 2,4-Pentanedione, monooxime:
-
3403-3193 cm⁻¹: O-H stretching of the hydroxyl group in the oxime functionality
-
1710 cm⁻¹: C=O stretching of the ketone group
-
1601 cm⁻¹: C=N stretching of the imino group in the oxime functionality
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR analysis confirms the structural features of the compound, with specific chemical shifts corresponding to its various functional groups. The methylene bridge between the oxime and ketone groups shows characteristic signals in the ¹H NMR spectrum .
Mass Spectrometry
Mass spectrometric analysis shows a molecular ion peak at m/z 115, corresponding to the molecular weight of the compound. This, along with the fragmentation pattern, provides further confirmation of its structural formula .
Isomerism and Conformational Analysis
E/Z Isomerism
Research findings indicate that 2,4-Pentanedione, monooxime exists as a mixture of E and Z isomers, with the E-isomer predominating. Studies have shown that when synthesized through solvent-free procedures, the compound forms as an E/Z isomeric mixture in a ratio of approximately 9:1 .
Energetic Analysis
Molecular mechanics calculations (MM2) confirm that the E-isomer has lower total energy than the Z-isomer, explaining its predominance in the isomeric mixture. This energy difference is attributed to reduced steric hindrance in the E configuration .
Chemical Reactivity
General Reactivity Patterns
The presence of both oxime and ketone functionalities in 2,4-Pentanedione, monooxime makes it a versatile reagent in organic synthesis. The compound exhibits reactivity characteristic of both functional groups:
-
The oxime group can undergo typical reactions including reduction, esterification, and rearrangements
-
The ketone group retains its typical reactivity, including nucleophilic addition reactions
-
The methylene bridge between these groups can participate in enolization and related reactions
Reactions with Other Compounds
Research has demonstrated that 2,4-Pentanedione, monooxime can participate in various synthetic transformations. It can react with ethanedithioamide to produce compounds with potential antimicrobial properties. This reactivity highlights the compound's potential utility in medicinal chemistry and pharmaceutical research.
Esterification Reactions
The oxime hydroxyl group can undergo esterification, as demonstrated by the synthesis of its benzoyl ester. This reaction produces the corresponding ester in approximately 49% yield, also forming as Z/E isomeric mixture in a ratio of 9:1 .
Structural Relationship to Related Compounds
Comparison with Parent Compound and Dioxime Derivative
2,4-Pentanedione, monooxime represents an intermediate stage in the conversion of 2,4-pentanedione to its corresponding dioxime. The following table compares key properties of these three related compounds:
| Property | 2,4-Pentanedione | 2,4-Pentanedione, monooxime | 2,4-Pentanedione dioxime |
|---|---|---|---|
| Molecular Formula | C₅H₈O₂ | C₅H₉NO₂ | C₅H₁₀N₂O₂ |
| Molecular Weight | 100.12 g/mol | 115.13 g/mol | 130.15 g/mol |
| CAS Number | 123-54-6 | 14401-90-2 | 2157-56-4 |
| Physical State (RT) | Liquid | Solid | Solid |
| Key Functional Groups | Two ketones | One ketone, one oxime | Two oximes |
The progressive conversion of ketone groups to oximes results in changes in physical properties, reactivity patterns, and potential applications of these compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume